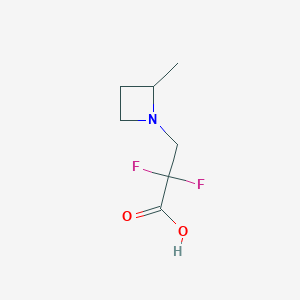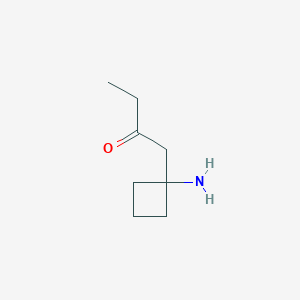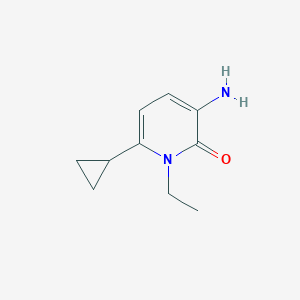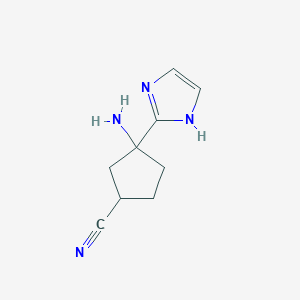![molecular formula C10H9NOS B13210699 4-[2-(Methylsulfanyl)acetyl]benzonitrile](/img/structure/B13210699.png)
4-[2-(Methylsulfanyl)acetyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Methylsulfanyl)acetyl]benzonitrile is an organic compound with the molecular formula C10H9NOS It is characterized by the presence of a benzonitrile group attached to a 2-(methylsulfanyl)acetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylsulfanyl)acetyl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with methylthioglycolate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions generally include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Methylsulfanyl)acetyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperature0-25°C.
Reduction: Lithium aluminum hydride; solventether; temperature0-25°C.
Substitution: Nucleophiles like amines or thiols; solventDMF; temperature0-50°C.
Major Products Formed
Oxidation: 4-[2-(Methylsulfinyl)acetyl]benzonitrile, 4-[2-(Methylsulfonyl)acetyl]benzonitrile.
Reduction: 4-[2-(Methylsulfanyl)acetyl]benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Methylsulfanyl)acetyl]benzonitrile is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4-[2-(Methylsulfanyl)acetyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular functions. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Methylsulfinyl)acetyl]benzonitrile
- 4-[2-(Methylsulfonyl)acetyl]benzonitrile
- 4-[2-(Ethylsulfanyl)acetyl]benzonitrile
Uniqueness
4-[2-(Methylsulfanyl)acetyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to its analogs, the presence of the methylsulfanyl group provides unique electronic and steric properties, influencing its interactions with molecular targets and its overall stability.
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
4-(2-methylsulfanylacetyl)benzonitrile |
InChI |
InChI=1S/C10H9NOS/c1-13-7-10(12)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3 |
InChI Key |
PIHKUJMFTKXWPK-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylpropyl)amino]butan-2-one](/img/structure/B13210623.png)
![N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine](/img/structure/B13210633.png)



![N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13210649.png)


![2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13210670.png)

![3-Methyl-1-[(piperidin-3-yl)methyl]urea](/img/structure/B13210675.png)
![{[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane](/img/structure/B13210681.png)


